molecular formula C10H16O B12571156 (5S)-Dec-3-en-1-yn-5-ol CAS No. 193410-68-3

(5S)-Dec-3-en-1-yn-5-ol

Cat. No.: B12571156
CAS No.: 193410-68-3
M. Wt: 152.23 g/mol
InChI Key: QTPYNFYCBVSETI-SNVBAGLBSA-N
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Description

(5S)-Dec-3-en-1-yn-5-ol is an organic compound with a unique structure characterized by a hydroxyl group (-OH) attached to a dec-3-en-1-yn backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-Dec-3-en-1-yn-5-ol typically involves the use of alkyne and alkene chemistry. One common method is the partial hydrogenation of a dec-3-en-1-yne precursor, followed by the introduction of a hydroxyl group at the 5th position. This process often requires specific catalysts and controlled reaction conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using specialized reactors. The use of homogeneous or heterogeneous catalysts can be optimized to achieve high yields and purity. Additionally, continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5S)-Dec-3-en-1-yn-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The alkyne and alkene groups can be reduced to form saturated hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: Reagents such as thionyl chloride (SOCl₂) for halogenation or amines for amination.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of decane derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5S)-Dec-3-en-1-yn-5-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the alkyne and alkene groups can participate in various chemical reactions, modulating the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5S)-Dec-3-en-1-yn-5-amine: Similar structure but with an amine group instead of a hydroxyl group.

    (5S)-Dec-3-en-1-yn-5-thiol: Contains a thiol group instead of a hydroxyl group.

    (5S)-Dec-3-en-1-yn-5-ethyl: Features an ethyl group at the 5th position.

Uniqueness

(5S)-Dec-3-en-1-yn-5-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

193410-68-3

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(5S)-dec-3-en-1-yn-5-ol

InChI

InChI=1S/C10H16O/c1-3-5-7-9-10(11)8-6-4-2/h2,6,8,10-11H,3,5,7,9H2,1H3/t10-/m1/s1

InChI Key

QTPYNFYCBVSETI-SNVBAGLBSA-N

Isomeric SMILES

CCCCC[C@@H](C=CC#C)O

Canonical SMILES

CCCCCC(C=CC#C)O

Origin of Product

United States

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